Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO3/c18-14-6-8-15(9-7-14)22-16-10-19(11-16)17(20)21-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWUEPCNNPUOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
The azetidine core is synthesized via cyclization reactions. A common method involves the base-mediated intramolecular nucleophilic substitution of β-amino alcohols or related precursors. For example, 1-benzylazetidine-3-ol derivatives can be generated by cyclizing halogenated amino alcohols in aqueous triethylamine, which scavenges hydrogen halide byproducts and suppresses polymerization. This method achieves yields exceeding 80% under optimized conditions (Table 1).
Table 1: Cyclization Conditions for Azetidine Ring Formation
| Precursor | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 3-Chloroazetidine | H₂O/Et₃N | Triethylamine | 25°C | 82 |
| 3-Bromoazetidine | THF | K₂CO₃ | 60°C | 75 |
Phenoxy Group Introduction
The 4-iodophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. In one protocol, the azetidine nitrogen is deprotonated with sodium hydride in dimethylformamide (DMF), followed by reaction with 4-iodophenyl iodide under microwave irradiation at 120°C. This step requires anhydrous conditions to prevent hydrolysis of the intermediate.
Benzyl Ester Protection
The final step involves protecting the azetidine carboxylate with a benzyl group using benzyl chloroformate in dichloromethane. Triethylamine is added to neutralize HCl, driving the reaction to completion. This method achieves near-quantitative yields when conducted under inert atmosphere.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and THF are preferred for SNAr reactions due to their ability to stabilize transition states. For cyclization steps, aqueous triethylamine mixtures enhance selectivity by precipitating ammonium salts, which reduces side reactions.
Table 2: Solvent Effects on Phenoxy Coupling
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 4 | 88 |
| THF | 7.5 | 8 | 72 |
| DMSO | 46.7 | 3 | 85 |
Temperature and Time Parameters
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, iodophenoxy coupling at 120°C under microwave irradiation achieves 88% yield in 30 minutes, compared to 65% yield after 6 hours under conventional heating.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra confirm the azetidine structure through characteristic resonances:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₇H₁₆INO₃, with observed [M+Na]⁺ at m/z 432.0298 (calculated 432.0295).
Challenges and Byproduct Management
Iodine Stability
The 4-iodophenoxy group is prone to oxidation under acidic conditions. Reactions requiring acidic workups are conducted at low temperatures (<10°C) to minimize iodine loss.
Polymerization During Cyclization
Uncontrolled cyclization of β-amino alcohols can lead to polymeric byproducts. Using triethylamine in aqueous media suppresses this by sequestering HCl and precipitating ammonium salts.
Comparative Analysis with Related Compounds
This compound shares synthetic pathways with tert-butyl analogs, but the benzyl group introduces distinct challenges:
-
Solubility : Benzyl esters exhibit lower solubility in polar solvents compared to tert-butyl esters, necessitating DMF or DMSO for homogeneous reactions.
-
Deprotection : Benzyl groups require harsher conditions (e.g., H₂/Pd-C) for removal, whereas tert-butyl esters cleave under mild acidic conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atom or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the iodophenoxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) and potassium carbonate (K₂CO₃) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted azetidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity against specific targets, such as cancer cells or inflammatory pathways .
- Mechanism of Action : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, making it a candidate for further investigation as a therapeutic agent .
2. Synthetic Organic Chemistry
- Building Block for Complex Molecules : The azetidine ring structure provides a scaffold for the synthesis of more complex molecules. It can participate in nucleophilic ring-opening reactions, leading to the formation of various substituted amines and heterocycles .
- Catalytic Applications : Recent studies have highlighted the use of azetidines like this compound as ligands in catalytic processes. They have shown promising results in facilitating reductions and cycloadditions, which are essential reactions in organic synthesis .
Case Studies
Mechanism of Action
The mechanism of action of Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The iodophenoxy group may play a crucial role in binding to these targets, while the azetidine ring and ester group contribute to the compound’s overall stability and reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in the substituents at the azetidine 3-position and the protecting group at the 1-position. A comparative analysis is summarized in Table 1.
Table 1: Structural Comparison of Azetidine Derivatives
Key Observations :
- Steric Impact: Bulky substituents like bis(4-phenylquinolin-2-yl)amino () reduce synthetic yields (15–33%) due to steric hindrance, whereas smaller groups (e.g., ethoxy-oxoethylidene in ) achieve higher yields (67%) .
- Protecting Groups: Benzyl esters (–3, 6–7, 12–15) are stable under acidic conditions but cleavable via hydrogenolysis, while Boc groups (–5, 8–9, 11) offer orthogonal deprotection under acidic conditions .
Key Observations :
- Yield Drivers : Electron-deficient aryl groups (e.g., 4-CF₃Ph) and conjugated systems (e.g., ethoxy-oxoethylidene) are synthesized efficiently (60–67%), while sterically hindered substituents (e.g., 1-methyl-1-phenylethoxy) result in lower yields (34%) .
- Catalysis : Silver salts (AgClO₄) are employed for etherification (), whereas trifluoroacetic acid (TFA) facilitates esterification () .
Physical and Spectral Properties
Physical States :
Spectral Data :
Biological Activity
Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Azetidine Ring : A four-membered cyclic amine that contributes to the compound's biological properties.
- Iodophenoxy Group : The presence of iodine may enhance the compound's reactivity and interaction with biological targets.
- Carboxylate Functionality : This functional group is crucial for the compound's solubility and interaction with enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃I₁O₂N |
| Molecular Weight | 325.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly kinases. This inhibition can disrupt normal cellular functions, leading to therapeutic effects.
- Receptor Interaction : It may interact with various receptors, influencing cellular responses such as proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain azetidine derivatives can inhibit cancer cell growth by inducing apoptosis in various cancer cell lines.
Study Example : A study published in the Journal of Medicinal Chemistry demonstrated that azetidine derivatives could effectively inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary investigations suggest that it may possess activity against a range of bacterial strains, potentially making it useful in treating infections.
Research Findings : In vitro studies have shown that related compounds exhibit bactericidal effects against Gram-positive bacteria, indicating a potential role for this compound in antibiotic development .
Comparative Analysis with Similar Compounds
To better understand its biological activity, it is beneficial to compare this compound with structurally similar compounds.
| Compound | Biological Activity |
|---|---|
| Benzyl 3-(4-bromophenoxy)azetidine-1-carboxylate | Moderate anticancer activity |
| Benzyl 3-(phenoxy)azetidine-1-carboxylate | High antimicrobial activity |
| Benzyl 3-(4-chlorophenoxy)azetidine-1-carboxylate | Low cytotoxicity, moderate efficacy |
Q & A
Q. What are the common synthetic routes for Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate?
The synthesis typically involves functionalization of the azetidine ring at the 3-position. A general approach includes:
- Step 1 : Preparation of benzyl 3-oxoazetidine-1-carboxylate via carbamate protection of azetidine, followed by oxidation.
- Step 2 : Nucleophilic substitution or coupling reactions to introduce the 4-iodophenoxy group. For example, cobalt-catalyzed C–H bond addition (as in related azetidine derivatives) can enable stereoselective functionalization .
- Step 3 : Purification via silica gel chromatography (e.g., 40% EtOAc in CH₂Cl₂), with structural confirmation by NMR and IR spectroscopy .
Q. How is the conformational stability of the azetidine ring addressed during synthesis?
The strained four-membered azetidine ring is stabilized using:
- Protecting groups : tert-Butoxycarbonyl (Boc) or benzyl (Cbz) groups reduce ring strain and prevent unwanted side reactions during functionalization .
- Low-temperature conditions : Reactions are often conducted at 0–45°C to minimize ring-opening side reactions .
- Computational modeling : Pre-synthesis DFT calculations predict optimal substituent positions to mitigate strain .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the 4-iodophenoxy substitution (e.g., δ 6.38–8.65 ppm for aromatic protons) .
- IR spectroscopy : Key peaks include C=O stretches (~1689 cm⁻¹) and N–H bends (~3317 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-TOF validates molecular weight (e.g., [M+H⁺] calculated vs. observed) .
Advanced Research Questions
Q. How does the 4-iodophenoxy group influence reactivity in cross-coupling reactions?
The iodine atom acts as:
- A halogen bond donor : Enhances intermolecular interactions in crystal packing, relevant for X-ray crystallography (SHELX refinement) .
- A directing group : Facilitates Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. The electron-withdrawing nature of iodine increases oxidative addition efficiency .
- A radiolabeling site : ¹²³I/¹²⁵I isotopes enable tracking in pharmacokinetic studies.
Q. What strategies resolve enantiomers of this chiral azetidine derivative?
- Chiral auxiliaries : Use of tert-butyl or benzyl groups with defined stereochemistry during synthesis .
- Chromatographic separation : Chiral HPLC (e.g., amylose-based columns) or SFC (supercritical fluid chromatography) .
- Crystallographic analysis : SHELXL software refines enantiomeric excess via Flack parameter determination .
Q. How can computational methods predict the electronic effects of substituents on the azetidine ring?
- DFT calculations : Assess steric strain (e.g., dihedral angles) and electronic effects (NBO analysis) of the 4-iodophenoxy group .
- MD simulations : Model solvation effects and conformational flexibility in biological systems .
- Docking studies : Predict binding affinity to target proteins (e.g., kinase inhibitors) based on iodine’s halogen-bonding capability .
Q. Methodological Notes
- Safety : While specific toxicity data for this compound is limited, general azetidine handling requires PPE (gloves, goggles) and ventilation due to potential respiratory irritation .
- Data Contradictions : Some safety data sheets report "no known hazards" , but analogous compounds (e.g., azetidine-3-carboxylic acid) require cautious handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
